Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3. It is commonly used as a building block in organic synthesis, particularly in the preparation of various piperidine derivatives. The compound is characterized by its tert-butyl ester group and a piperidine ring substituted with an oxoethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxoethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is used as a precursor in the synthesis of various piperidine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine-based molecules. It serves as a model compound for investigating the biological activity of piperidine derivatives.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and pain management. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The oxoethoxy group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
- N-Boc-4-piperidineacetaldehyde
- Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
- Ethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]acetate
Uniqueness: Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxoethoxy group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h8,10H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYJJZAUDZHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731314 | |
Record name | tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919360-34-2 | |
Record name | tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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